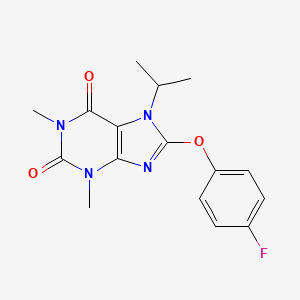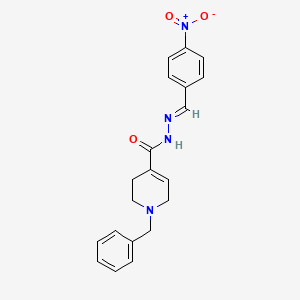
2-(isobutylthio)-4,6-pyrimidinediol
カタログ番号:
B5523832
分子量:
200.26 g/mol
InChIキー:
RWZHSYSXUAUASX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isobutylthio)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as S-dimethylisothiourea (SDMTU) and has been studied extensively for its pharmacological and biochemical properties.
科学的研究の応用
Enzyme Inhibition and Metabolic Pathways
- Xanthine Oxidase Inhibition : Pyrimidine derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism, indicating their potential utility in treating conditions such as gout and hyperuricemia (Hall, Holloway, & Scott, 1964).
- Dihydrofolate Reductase Inhibition : Research has demonstrated that certain pyrimidine analogs inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, suggesting their application in cancer chemotherapy (Roth & Cheng, 1982).
Antiviral Activity
- HIV Reverse Transcriptase Inhibition : Pyrimidine-2,4-diones linked to isoxazolidine nuclei have shown potential as nucleoside analogs with anti-HIV activity, presenting a new avenue for antiretroviral therapy development (Romeo et al., 2019).
Antibacterial and Antifungal Properties
- Antimicrobial Activity : Novel pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing significant efficacy against various Gram-positive and Gram-negative bacteria and fungi, which underlines their potential in developing new antimicrobial agents (Khan et al., 2015).
Sensing and Detection Applications
- Fluorescence Sensing : Pyrimidine-based fluorescent sensors have been designed for the detection of metal ions such as Cu2+, highlighting their application in environmental monitoring and biological studies (Wang et al., 2017).
特性
IUPAC Name |
4-hydroxy-2-(2-methylpropylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5(2)4-13-8-9-6(11)3-7(12)10-8/h3,5H,4H2,1-2H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZHSYSXUAUASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=CC(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1-methyl-1H-pyrro...
Cat. No.: B5523757
CAS No.:
4-[(7-chloro-4-quinolinyl)amino]benzoic acid
Cat. No.: B5523758
CAS No.:
(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl...
Cat. No.: B5523769
CAS No.:
4-chloro-2-methylphenyl 2-chloro-4-nitrobenzoate
Cat. No.: B5523775
CAS No.:
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5523757.png)
![4-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5523758.png)
![(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5523769.png)

![2-[({[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5523779.png)


![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)
![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)
![3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)
![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)
![N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5523852.png)

![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
